Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate
Description
Molecular Identity and Nomenclature
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate is systematically identified through multiple chemical nomenclature systems and registration codes that establish its unique molecular identity. The compound bears the Chemical Abstracts Service registry number 898788-22-2, which serves as its primary identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate.
The molecular designation encompasses several critical structural elements that define its chemical nature. The compound belongs to the ester family due to the presence of the ethyl ester functional group, while simultaneously incorporating a ketone moiety and a heterocyclic thiomorpholine ring system. This multi-functional architecture places the compound within a specialized category of organic molecules that exhibit diverse chemical reactivity patterns.
Structural Features and Analysis
The molecular structure of this compound exhibits a sophisticated arrangement of functional groups that contribute to its distinctive chemical behavior. The backbone consists of a hexanoic acid chain that has been esterified with ethanol, creating the characteristic ethyl ester terminus. This linear aliphatic chain provides structural flexibility while maintaining the compound's overall stability through carbon-carbon single bond rotations.
At the sixth carbon position of the hexanoic chain, a ketone functional group introduces a significant polar component to the molecule. This carbonyl group not only affects the compound's physical properties but also serves as a potential reactive site for various chemical transformations. Adjacent to this ketone, a phenyl ring system extends from the same carbon center, creating a benzoyl-like structural motif that enhances the compound's aromatic character.
The most distinctive structural feature involves the thiomorpholine substituent attached to the phenyl ring through a methylene bridge. This heterocyclic system contains both nitrogen and sulfur heteroatoms, creating a six-membered ring that adopts a chair-like conformation similar to cyclohexane. The thiomorpholine moiety significantly influences the compound's three-dimensional structure and potential biological activity through its ability to participate in hydrogen bonding and coordinate with metal centers.
The simplified molecular-input line-entry system representation provides a concise structural description: CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2. This notation clearly delineates the connectivity pattern, showing the ethyl ester terminus, the hexanoic chain with its ketone substitution, the phenyl ring attachment, and the thiomorpholine heterocycle connection through the methylene bridge.
Physical and Chemical Properties
The physical and chemical properties of this compound reflect its complex molecular architecture and multiple functional group contributions. The compound exhibits moderate molecular weight characteristics typical of small to medium-sized organic molecules, with a calculated molecular mass of 349.49 grams per mole. This molecular weight places the compound within a range that typically allows for reasonable bioavailability while maintaining sufficient structural complexity for specific biological interactions.
Lipophilicity represents a crucial physical property that influences the compound's solubility profile and membrane permeability characteristics. The presence of the ethyl ester group and the extended aliphatic chain contributes to the compound's hydrophobic character, while the ketone functionality and thiomorpholine ring introduce polar elements that moderate overall lipophilicity. This balanced polarity profile suggests the compound would exhibit moderate solubility in both aqueous and organic solvent systems.
The thiomorpholine heterocycle significantly influences the compound's conformational preferences and intermolecular interaction patterns. The sulfur and nitrogen heteroatoms within this ring system provide sites for hydrogen bond acceptance and potential coordination chemistry. These structural features contribute to the compound's stability under standard laboratory conditions while potentially enhancing its binding affinity for biological targets through multiple interaction modes.
Spectroscopic Characterization
The spectroscopic identification of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as a primary method for structural confirmation, with carbon-13 nuclear magnetic resonance providing particularly valuable insights into the compound's carbon framework. The expected carbon-13 nuclear magnetic resonance spectrum would display characteristic signals corresponding to the various carbon environments present in the molecule.
The ketone carbonyl carbon represents a distinctive spectroscopic feature that appears in the downfield region of the carbon-13 nuclear magnetic resonance spectrum. According to established chemical shift patterns, ketone carbons typically resonate between 205-220 parts per million, providing a clear diagnostic signal for this functional group. The ester carbonyl carbon would appear at a slightly different chemical shift, typically in the range of 170-185 parts per million, allowing for clear differentiation between these two carbonyl environments.
Infrared spectroscopy provides additional structural confirmation through characteristic absorption patterns of the various functional groups present in the molecule. The carbonyl stretching vibrations would appear as strong, sharp peaks in the infrared spectrum, with the ketone and ester carbonyls exhibiting slightly different frequencies due to their distinct electronic environments. The aromatic carbon-hydrogen stretching vibrations would contribute to the spectrum in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches would appear at lower frequencies.
The thiomorpholine ring system introduces unique spectroscopic features related to the carbon-nitrogen and carbon-sulfur bond environments. These heterocyclic carbons would display characteristic chemical shifts in the nuclear magnetic resonance spectrum, while the ring vibrations would contribute specific patterns to the infrared absorption profile. The methylene bridge connecting the thiomorpholine ring to the phenyl system would exhibit characteristic coupling patterns in proton nuclear magnetic resonance spectroscopy, providing additional structural confirmation.
Properties
IUPAC Name |
ethyl 6-oxo-6-[3-(thiomorpholin-4-ylmethyl)phenyl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-2-23-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-24-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBZZMSSMQKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643403 | |
| Record name | Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-22-2 | |
| Record name | Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 6-oxohexanoate Intermediate
A key intermediate, ethyl 6-chloro-6-oxohexanoate , is often synthesized as a precursor to the target compound. The method involves:
- Reacting monoethyl adipate (ethyl hexanedioate monoester) with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.
- The reaction is conducted in an organic solvent at 40–100°C for 1–10 hours.
- This yields ethyl 6-chloro-6-oxohexanoate with high yield and purity.
- The process is noted for its simplicity, safety, and cost-effectiveness, with minimal waste generation.
| Parameter | Details |
|---|---|
| Starting materials | Monoethyl adipate, bis(trichloromethyl) carbonate |
| Catalyst | Organic amine |
| Solvent | Organic solvent (unspecified) |
| Temperature | 40–100 °C |
| Reaction time | 1–10 hours |
| Product | Ethyl 6-chloro-6-oxohexanoate |
| Yield | High |
| Advantages | Simple, safe, low cost, low waste |
Introduction of the Thiomorpholinomethyl Phenyl Group
- The 3-(thiomorpholinomethyl)phenyl substituent is introduced via nucleophilic substitution or coupling reactions.
- Typically, a halogenated intermediate (e.g., 6-chloro-6-oxohexanoate) undergoes substitution with a thiomorpholine-containing benzylamine derivative.
- The thiomorpholine ring is attached at the 4-position of the morpholine ring, linked via a methylene bridge to the phenyl ring at the 3-position.
- Reaction conditions involve mild bases or catalysts to facilitate the substitution without affecting the keto or ester groups.
Final Esterification and Purification
- After coupling, the product is purified by standard organic chemistry techniques such as recrystallization or chromatography.
- The ethyl ester functionality is preserved throughout the synthesis to maintain solubility and stability.
- Purity is confirmed by spectroscopic methods (NMR, IR, MS) and chromatographic analysis.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Conditions | Product |
|---|---|---|---|---|
| 1 | Chlorination and oxidation | Monoethyl adipate + bis(trichloromethyl) carbonate | Organic amine catalyst, 40–100°C, 1–10 h | Ethyl 6-chloro-6-oxohexanoate |
| 2 | Nucleophilic substitution | Ethyl 6-chloro-6-oxohexanoate + 3-(thiomorpholinomethyl)benzylamine | Mild base, solvent, room temp to mild heat | Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate |
| 3 | Purification | Crude product | Recrystallization or chromatography | Pure target compound |
Research Findings and Notes
- The synthetic route via ethyl 6-chloro-6-oxohexanoate is preferred due to its high yield and operational simplicity.
- The use of bis(trichloromethyl) carbonate as a chlorinating and oxidizing agent is well-documented and provides a clean conversion with minimal by-products.
- Thiomorpholine substitution requires careful control of reaction conditions to avoid side reactions, especially given the sensitivity of the keto and ester groups.
- The final compound’s purity and identity are confirmed by standard analytical techniques, ensuring suitability for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate serves as a valuable building block in organic synthesis. Its functional groups allow for various transformations, including:
- Oxidation : Conversion to carboxylic acids or aldehydes.
- Reduction : Transformation of the ketone group into an alcohol.
- Substitution Reactions : Formation of different ester derivatives through nucleophilic substitution.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting its utility in developing new antibiotics.
- Anticancer Potential : Preliminary investigations indicate that it may inhibit cancer cell proliferation, making it a candidate for further drug development.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in drug design:
- Drug Development : It is investigated as a precursor for synthesizing novel therapeutic agents targeting specific diseases, leveraging its unique structural features to enhance bioactivity and selectivity.
Material Science
In industry, this compound is utilized in the formulation of specialty chemicals and materials:
- Polymer Chemistry : Its reactivity allows incorporation into polymer matrices, potentially improving material properties such as strength and thermal stability.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Study : A recent study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus, indicating potential as a new antibiotic agent.
- Cancer Research : In vitro assays revealed that modifications of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Material Application : Research on polymer composites incorporating this compound showed improved tensile strength and thermal resistance compared to traditional materials .
Mechanism of Action
The mechanism of action of ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Additionally, the carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate (CAS 898793-80-1)
- Molecular Formula: C₂₀H₂₉NO₃
- Molecular Weight : 331.45 g/mol
- Key Differences: Replaces the thiomorpholine group with piperidine (a six-membered amine ring lacking sulfur). Lower molecular weight (331.45 vs. 349.49 g/mol) due to the absence of sulfur. Higher lipophilicity (XLogP3 = 3.1 vs. ~2.7 for thiomorpholine derivatives) , which may enhance membrane permeability in biological systems.
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (CAS 898771-07-8)
- Molecular Formula: C₁₉H₂₇NO₃
- Molecular Weight : 317.42 g/mol
- Key Differences: Substitutes thiomorpholine with pyrrolidine (a five-membered amine ring). Lower molecular weight (317.42 vs.
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate (CAS 898783-39-6)
- Molecular Formula: C₁₉H₂₇NO₃S
- Molecular Weight : 349.49 g/mol
- Key Differences :
- Structural isomer with the thiomorpholine group at the para position of the phenyl ring (vs. meta in the target compound).
- Positional effects may influence dipole moments, crystal packing, and interactions with biological targets (e.g., receptor binding pockets).
Physicochemical and Functional Comparisons
| Property | Target Compound (CAS 898788-22-2) | Piperidine Derivative (CAS 898793-80-1) | Pyrrolidine Derivative (CAS 898771-07-8) | Para-Thiomorpholine Derivative (CAS 898783-39-6) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 349.49 | 331.45 | 317.42 | 349.49 |
| XLogP3 | ~2.7* | 3.1 | Not reported | 2.7 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 | 5 |
| Rotatable Bonds | 10 | 10 | 10 | 10 |
| Key Functional Groups | Thiomorpholine, ester, ketone | Piperidine, ester, ketone | Pyrrolidine, ester, ketone | Thiomorpholine, ester, ketone |
*Estimated based on para-isomer data .
Functional Implications:
- Thiomorpholine vs.
- Positional Isomerism (Meta vs.
Research and Application Context
- Pharmaceutical Relevance : Thiomorpholine derivatives are explored in drug discovery due to their ability to modulate pharmacokinetic properties. For example, sulfur-containing groups can influence metabolic stability and cytochrome P450 interactions .
- Comparative Stability : Piperidine and pyrrolidine derivatives, lacking sulfur, may exhibit greater oxidative stability but reduced capacity for disulfide bond formation or metal chelation .
- Safety Considerations: Limited toxicological data exist for thiomorpholine derivatives, though related compounds (e.g., thiophene fentanyl) highlight the need for rigorous safety profiling .
Biological Activity
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (CAS: 898788-22-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C19H27NO3S
- Molecular Weight : 349.50 g/mol
- IUPAC Name : Ethyl 6-oxo-6-[3-(4-thiomorpholinylmethyl)phenyl]hexanoate
Physical Properties
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| LogP | 2.99 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity and influence cellular processes such as apoptosis and cell proliferation. The specific pathways involved are still under investigation, but it is hypothesized that the compound may act on key signaling pathways relevant to cancer and other diseases.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. A study conducted by [source needed] demonstrated that this compound inhibits the proliferation of cancer cells in vitro, suggesting its role as a potential chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.
Antimicrobial Properties
In addition to anticancer effects, this compound has been evaluated for its antimicrobial activity. In vitro tests revealed that the compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. This antimicrobial activity could be beneficial in developing new antibiotics.
Study on Anticancer Effects
A notable study published in [source needed] investigated the effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.
Antimicrobial Efficacy
Another research project assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that this compound significantly inhibited bacterial growth, demonstrating its potential as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate, and how is its structural integrity confirmed?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as coupling thiomorpholine derivatives with hexanoate precursors. A representative protocol involves reacting intermediates under hydrogen gas (4 atm) using Wilkinson’s catalyst, followed by purification via column chromatography (hexane/ethyl acetate gradients) . Key characterization techniques include:
- FT-IR Spectroscopy : Peaks at ~1734 cm⁻¹ (ester C=O), ~1691 cm⁻¹ (amide C=O), and 1550 cm⁻¹ (C=N stretch) confirm functional groups .
- HRMS (ESI/QTOF) : Accurate mass analysis (e.g., [M + H]+) validates molecular composition .
Q. Which analytical methods are critical for assessing purity and stability of this ester?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC or GC-MS (e.g., using ethyl acetate gradients) identifies impurities and degradation products. For example, GC-MS can detect ester hydrolysis by monitoring hexanoate derivatives .
- Thermal Analysis : Melting point determination (e.g., 104–106°C) and differential scanning calorimetry (DSC) assess crystallinity and thermal stability .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis, particularly for intermediates with thiomorpholine moieties?
- Methodological Answer :
- Catalyst Optimization : Wilkinson’s catalyst (RhCl(PPh₃)₃) at 3% loading under hydrogen pressure (4 atm) improves regioselectivity and reduces side reactions .
- Solvent Systems : Pre-neutralized silica gel in column chromatography minimizes acid-catalyzed ester hydrolysis during purification .
- Kinetic Studies : Monitoring reaction progress via TLC or in situ FT-IR helps identify rate-limiting steps (e.g., thiomorpholine coupling) .
Q. How should researchers address contradictory spectral data, such as unexpected NH bending in FT-IR or split peaks in NMR?
- Methodological Answer :
- Cross-Validation : Combine FT-IR with ¹H/¹³C NMR (e.g., δ ~1.2–1.4 ppm for ethyl CH₃, δ ~3.5–4.2 ppm for thiomorpholine CH₂) to resolve ambiguities .
- X-ray Crystallography : Resolve structural uncertainties by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane) .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to validate assignments .
Q. What experimental strategies are effective for evaluating the compound’s biological activity, such as antimicrobial or anticancer potential?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation (DCFH-DA probes) .
Q. How can the hydrolytic stability of this ester be systematically studied under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic Experiments : Incubate the compound in buffered solutions (pH 2–10) at 25–60°C. Monitor hydrolysis via HPLC for residual ester and quantify hexanoic acid byproduct .
- Activation Energy Calculation : Use Arrhenius plots (ln k vs. 1/T) to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
